Apratastat Apratastat Apratastat, also known as TMI-005 and XMT-1191, is a matrix metalloproteinase/tumour necrosis factor-α convertase inhibitor.
Brand Name: Vulcanchem
CAS No.: 287405-51-0
VCID: VC0519164
InChI: InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
SMILES: CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Molecular Formula: C17H22N2O6S2
Molecular Weight: 414.5 g/mol

Apratastat

CAS No.: 287405-51-0

Inhibitors

VCID: VC0519164

Molecular Formula: C17H22N2O6S2

Molecular Weight: 414.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Apratastat - 287405-51-0

CAS No. 287405-51-0
Product Name Apratastat
Molecular Formula C17H22N2O6S2
Molecular Weight 414.5 g/mol
IUPAC Name (3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide
Standard InChI InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
Standard InChIKey MAVDNGWEBZTACC-HNNXBMFYSA-N
Isomeric SMILES CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
SMILES CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Canonical SMILES CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Appearance Solid powder
Description Apratastat, also known as TMI-005 and XMT-1191, is a matrix metalloproteinase/tumour necrosis factor-α convertase inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide
apratastat
TMI 005
TMI-005
TMI-1
Reference 1: Shu C, Zhou H, Afsharvand M, Duan L, Zhang H, Noveck R, Raible D. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. J Clin Pharmacol. 2011 Apr;51(4):472-81. doi: 10.1177/0091270010372389. PubMed PMID: 21059888.
2: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.
3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.
4: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.
5: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. PubMed PMID: 17548045.
6: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. PubMed PMID: 15345652.
7: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. PubMed PMID: 14718605.
PubChem Compound 11452716
Last Modified Nov 11 2021
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